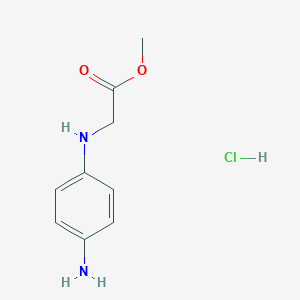

Methyl 2-(4-aminophenylamino)acetate HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(4-aminophenylamino)acetate HCl is a chemical compound with the molecular formula C9H12N2O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-aminophenylamino)acetate HCl typically involves the reaction of 4-aminophenylamine with methyl chloroacetate under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or other appropriate methods .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-aminophenylamino)acetate HCl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form amines.

Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2-(4-aminophenylamino)acetate HCl has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used in the study of enzyme interactions and protein modifications.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-aminophenylamino)acetate HCl involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then interact with cellular components, affecting various biochemical pathways and physiological processes .

Comparison with Similar Compounds

Similar Compounds

- Methyl 4-aminophenylacetate

- Methyl 2-(4-morpholinyl)ethylaminoacetate

- 4-aminophenyl methyl sulfone

Uniqueness

Methyl 2-(4-aminophenylamino)acetate HCl is unique due to its specific structural features and reactivity.

Biological Activity

Methyl 2-(4-aminophenylamino)acetate HCl is a compound of significant interest due to its potential therapeutic applications. This article delves into its biological activities, including anticancer, antimicrobial, and antioxidant properties, supported by various studies and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties.

- Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including HepG2 (liver cancer), HeLa (cervical cancer), and MDA-MB-231 (breast cancer).

- IC50 Values :

- HepG2: IC50=3.57μM

- HeLa: IC50=1.85μM

- MDA-MB-231: IC50=0.60μM

These values indicate a high level of cytotoxicity compared to standard chemotherapeutic agents like Adriamycin, which has an IC50=4.50μM .

Table 1: Anticancer Activity of this compound

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated.

- Bacterial Strains Tested : The compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC) : The MIC values were comparable to established antibiotics, indicating its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity of this compound

Antioxidant Activity

The antioxidant properties of the compound were assessed using various assays.

- DPPH Assay : The compound exhibited significant radical scavenging activity, with results indicating a scavenging percentage comparable to that of vitamin C.

Table 3: Antioxidant Activity of this compound

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives related to this compound:

- Study on HDAC Inhibition : A series of compounds similar to Methyl 2-(4-aminophenylamino)acetate were evaluated for their ability to inhibit histone deacetylases (HDACs), showing potential in cancer therapy due to their role in gene regulation.

- Neuroprotective Effects : Some derivatives exhibited neuroprotective effects in models of neurodegenerative diseases, indicating a broader therapeutic potential beyond cancer treatment .

Properties

IUPAC Name |

methyl 2-(4-aminoanilino)acetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-13-9(12)6-11-8-4-2-7(10)3-5-8;/h2-5,11H,6,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWIQJROCSLVIOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC1=CC=C(C=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.